
Gentamicin
Description
Some bacterial infections can be opportunistic infections (OIs) of HIV.
This compound is a bactericidal aminoglycoside that was discovered and isolated from Micromonospora purpurea in 1963. It is one of the most frequently prescribed aminoglycosides due to its spectrum of activity, low cost, and availability. This compound is effective against both gram-positive and gram-negative organisms but is particularly useful for the treatment of severe gram-negative infections including those caused by Pseudomonas aeruginosa. There is the added benefit of synergy when this compound is co-administered with other antibacterials such as beta-lactams. This synergistic activity is not only important for the treatment of complex infections, but can also contribute to dose optimization and reduced adverse effects. Although this compound is well-established and may be used in a variety of clinical applications, it is also associated with severe adverse effects including nephrotoxicity and ototoxicity which may limit its use.
This compound is a parenterally administered, broad spectrum aminoglycoside antibiotic typically used for moderate to severe gram negative infections. Despite its wide use, this compound has not been definitively linked to instances of clinically apparent liver injury.
This compound is a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora purpurea or M. echinospora. This compound is an antibiotic complex consisting of four major (C1, C1a, C2, and C2a) and several minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
A complex of closely related aminoglycosides obtained from MICROMONOSPORA purpurea and related species. They are broad-spectrum antibiotics, but may cause ear and kidney damage. They act to inhibit PROTEIN BIOSYNTHESIS.
Properties
Key on ui mechanism of action |
There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. The necessity of oxygen-dependent active transport explains why aminoglycosides are ineffective against anaerobic bacteria. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/ ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ |
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CAS No. |
1403-66-3 |
Molecular Formula |
C21H43N5O7 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |
InChI Key |
CEAZRRDELHUEMR-NWNXOGAHSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Isomeric SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Appearance |
Solid powder |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C |
Other CAS No. |
1403-66-3 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable in light, air, and heat /Gentamycin sulfate/ |
solubility |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G Myticin G-Myticin Garamycin Gentacycol Gentamicin Gentamicin Sulfate Gentamicin Sulfate (USP) Gentamicins Gentamycin Gentamycins Gentavet Genticin GMyticin Sulfate, Gentamicin |
vapor_pressure |
1.75X10-13 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Molecular Mechanisms of Antibacterial Action of Gentamicin
Disruption of Protein Synthesis and Translational Fidelity
Mechanism of mRNA Mistranslation and Error-Prone Translation
The core mechanism of gentamicin's action involves its binding to the 16S ribosomal RNA (rRNA) within helix 44 (h44), located near the A site of the bacterial 30S ribosomal subunit. rcsb.orgcreative-diagnostics.comwikipedia.orgmims.comdrugbank.commdpi.commdpi.com This binding event induces a conformational change, displacing two crucial adenine residues, A1492 and A1493, from h44. creative-diagnostics.comwikipedia.orgdrugbank.commdpi.comnih.govresearchgate.net This displacement mimics the natural conformational changes that occur during successful codon-anticodon pairing in the A site, effectively stabilizing a conformation that promotes error-prone translation. creative-diagnostics.comwikipedia.orgdrugbank.commdpi.com
Inhibition of Translation Initiation and Elongation
Bacterial Cell Membrane Permeability Alterations
The entry of this compound into bacterial cells is a multi-phase process that significantly alters bacterial cell membrane permeability, contributing to its bactericidal activity. nih.govdrugbank.comnih.govasm.orgbiorxiv.org
Ionic Binding Phase and Divalent Cation Displacement
The initial stage of this compound entry is termed the "ionic binding phase." nih.govdrugbank.comnih.govasm.org In this phase, the polycationic this compound molecules electrostatically bind to the negatively charged components present on the bacterial cell membrane. nih.govdrugbank.comnih.govasm.org For Gram-negative bacteria, these negatively charged components include lipopolysaccharides (LPS) and phospholipids found in the outer membrane. drugbank.comnih.govasm.org In Gram-positive bacteria, which lack LPS, the binding occurs with phospholipids and teichoic acids within the cell membrane. drugbank.comnih.govasm.org
This electrostatic binding leads to the displacement of essential divalent cations, such as magnesium ions (Mg2+), which are crucial for maintaining the structural integrity and stability of the bacterial membrane. nih.govnih.govdrugbank.comnih.govasm.orgubc.ca These cations are responsible for cross-bridging and stabilizing the lipid components of the bacterial membrane. nih.gov Their removal by this compound results in the disruption of the outer membrane, an increase in membrane permeability, and the initiation of aminoglycoside uptake into the periplasmic space. nih.govasm.org
Energy-Dependent Phases of Drug Entry
Following the initial ionic binding and membrane disruption, this compound uptake proceeds through two subsequent energy-dependent phases. nih.govdrugbank.comnih.govasm.orgbiorxiv.orgresearchgate.net
The first of these is Energy-Dependent Phase I (EDP-I) . This phase relies on the proton-motive force, which facilitates a limited amount of aminoglycoside entry into the cytoplasm. nih.govdrugbank.commdpi.comasm.orgbiorxiv.org Once inside the cytoplasm, these initial this compound molecules begin to interact with their primary intracellular target, the bacterial 30S ribosome, leading to the induction of errors in protein synthesis and the generation of mistranslated proteins. nih.govnih.govdrugbank.commdpi.comasm.org This phase can be inhibited by agents that interfere with electron transport and oxidative phosphorylation, explaining why aminoglycosides exhibit reduced activity under anaerobic conditions and at low pH. asm.org It is hypothesized that the mistranslated proteins produced during EDP-I contribute to further damage of the cytoplasmic membrane, creating non-specific channels that facilitate subsequent drug entry. nih.govasm.org
The final stage is Energy-Dependent Phase II (EDP-II) . This phase is characterized by a rapid and significant accumulation of this compound within the bacterial cell. nih.govdrugbank.comnih.govasm.orgresearchgate.net The damaged cytoplasmic membrane, a consequence of the earlier phases and the incorporation of mistranslated proteins, allows for an accelerated influx of the antibiotic. drugbank.comnih.govasm.org This rapid accumulation amplifies the inhibition of protein synthesis and the rate of mistranslation, ultimately leading to the rapid, concentration-dependent bacterial killing observed with this compound. nih.govdrugbank.comnih.govasm.org
Biosynthesis and Biotechnological Production of Gentamicin
Biosynthetic Pathways in Micromonospora Species
The biosynthesis of gentamicin commences with D-glucose-6-phosphate, which is transformed into 2-deoxystreptamine (2-DOS), the characteristic aminocyclitol backbone of this compound. nih.govpnas.orgdevibasnet.com This initial conversion involves the action of several enzymes, including inosose synthase (GtmA) and aminotransferases (GtmB, GtmD), along with a dehydrogenase (GtmC). pnas.orgdevibasnet.comnih.gov Subsequently, 2-DOS undergoes glycosylation steps, involving the addition of amino sugar molecules like cyclic purpurosamine and garosamine, to form pseudodisaccharide and pseudotrisaccharide intermediates. wikipedia.orgpnas.org
The pathway then branches significantly, leading to the diverse this compound C complex components. mdpi.comacs.orgbiorxiv.orgnih.gov
Identification of Key Biosynthetic Intermediates (e.g., JI-20A, JI-20B, this compound X2)
The biosynthetic pathway of this compound involves several key intermediates. This compound X2 is a crucial branch point pseudotrisaccharide intermediate. acs.orgbiorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.net From this compound X2, the pathway diverges into two main routes. mdpi.combiorxiv.orgnih.gov
In one branch, this compound X2 can be methylated at the C-6' position by the enzyme GenK to form G418. wikipedia.orgacs.orgbiorxiv.orgnih.govbiorxiv.orgnih.gov
Alternatively, this compound X2 can undergo oxidation at C-6' by the dehydrogenase GenQ. nih.govnih.gov
Following these initial modifications, both this compound X2 and G418 are further processed. Oxidation and amination at the C-6' position, primarily catalyzed by GenQ and aminotransferase GenB1, lead to the formation of JI-20A (from this compound X2) and JI-20B (from G418), respectively. wikipedia.orgacs.orgbiorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.net These intermediates, JI-20A and JI-20B, then undergo dideoxygenation to yield the various components of the this compound C complex, such as this compound C1a and C2a. acs.orgbiorxiv.orgresearchgate.netacs.orgbiorxiv.orgwhu.edu.cn
A summary of key intermediates and their roles is presented in the table below:
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is a complex enzymatic cascade involving various classes of enzymes, including synthases, aminotransferases, methyltransferases, dideoxygenation enzymes, and epimerization enzymes. nih.govacs.orgbiorxiv.orgacs.orguni.luwikidata.org
The initial step in this compound biosynthesis involves the formation of the 2-deoxystreptamine (2-DOS) core. Inosose synthase (GtmA), also known as DOI synthase, plays a critical role in this process by converting glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). nih.govpnas.orgdevibasnet.comresearchgate.netoup.com This carbocyclization reaction is a key early step. pnas.orgdevibasnet.com
Following the formation of DOI, aminotransferase reactions are necessary to produce 2-DOS. GtmB and GtmD are putative aminotransferases involved in the biosynthesis of 2-DOS. pnas.orgdevibasnet.comnih.govscribd.com Research indicates that GtmB can catalyze both transamination steps required for 2-DOS synthesis, while GtmD may function in a later stage of this compound production. nih.govscribd.com
Methyltransferases are crucial for introducing methyl groups at various positions, contributing to the structural diversity of the this compound complex. researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net
GenN: GenN is an N-methyltransferase involved in this compound biosynthesis. It plays a role in the sequential amination and methylation of this compound A2 to this compound A, and subsequently, this compound A to this compound X2. biorxiv.org Its structure reveals unique features, including a novel N-terminal domain, which may facilitate protein-protein interactions with upstream enzymes, and long loops essential for aminoglycoside substrate recognition. scispace.com
GenD1: GenD1 is a C-methyltransferase that methylates this compound A at the C-4'' position to produce this compound X2, marking it as a branch point intermediate. biorxiv.orgresearchgate.netfrontiersin.org
GenK: GenK is a radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govresearchgate.net It catalyzes the C-6' methylation of this compound X2, leading to the formation of G418. wikipedia.orgacs.orgbiorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.net This methylation step is pivotal as it creates a branching point in the pathway, leading to different this compound C components. mdpi.comacs.orgbiorxiv.orgnih.govnih.govresearchgate.net
These methyltransferases (GenN, GenD1, and GenK) define the methylation pattern in the this compound pathway, forming a complex methylation network. researchgate.netnih.govfrontiersin.orgresearchgate.netscispace.com Another methyltransferase, GenL, is responsible for the terminal N-6' methylation, converting this compound C1a to C2b and this compound C2 to C1. mdpi.comacs.orgbiorxiv.orgbiorxiv.orgnih.govresearchgate.net Interestingly, GenL is located significantly distant from the main this compound biosynthetic gene cluster. acs.orgbiorxiv.orgresearchgate.netnih.gov
The dideoxygenation of intermediates JI-20A and JI-20B to form the this compound C complex is a critical and complex process. acs.orgbiorxiv.orgresearchgate.netacs.orgbiorxiv.orgwhu.edu.cn
GenP: GenP, a homologue of aminoglycoside 3'-phosphotransferases, initiates the dideoxygenation process by catalyzing the 3'-phosphorylation of JI-20A and JI-20B. acs.orgbiorxiv.orgresearchgate.netacs.orgbiorxiv.orgwhu.edu.cn This phosphorylation prepares the intermediates for subsequent modifications. acs.orgbiorxiv.orgacs.orgbiorxiv.orgwhu.edu.cn
GenB3 and GenB4: These are pyridoxal 5'-phosphate (PLP)-dependent enzymes that act in concert following GenP. acs.orgbiorxiv.orgnih.govnih.govresearchgate.netacs.orgbiorxiv.orgwhu.edu.cn GenB3 catalyzes the elimination of the 4'-hydroxyl group and then the 3'-phosphate, leading to the formation of double bonds. acs.orgbiorxiv.orgacs.orgbiorxiv.orgwhu.edu.cn GenB4 is involved in double bond migration and the subsequent reduction of the C-4',5' double bond. acs.orgbiorxiv.org Both GenB3 and GenB4 are crucial for the conversion of the phosphorylated JI-20A and JI-20B products into this compound C1a and C2a, respectively. acs.orgbiorxiv.orgacs.orgbiorxiv.orgwhu.edu.cn Crystal structures of GenB3 and GenB4 have provided insights into their catalytic mechanisms. acs.orgacs.orgbiorxiv.orgwhu.edu.cn
GenB2 is a PLP-dependent enzyme that exhibits 6'-epimerase activity. mdpi.comacs.orgbiorxiv.orgnih.govbiorxiv.orgnih.govacs.org Its primary role is to interconvert this compound C2a and this compound C2. mdpi.comacs.orgbiorxiv.orgnih.govbiorxiv.orgnih.govacs.org GenB2 can also epimerize JI-20Ba to JI-20Bb. acs.orgbiorxiv.org Structural and functional studies of GenB2 have elucidated its epimerase mechanism, which involves a unique cysteine residue in its N-terminal domain. acs.org
Dideoxygenation Enzymes (GenP, GenB3, GenB4)
Genetic Organization of Biosynthetic Gene Clusters
The genes responsible for this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs) within the genome of producing Micromonospora species. For instance, a this compound biosynthetic gene cluster spanning 32.6 kb has been identified in Micromonospora echinospora. devibasnet.com These clusters contain numerous open reading frames (ORFs) encoding for various proteins, including enzymes involved in the core biosynthetic pathway, regulatory proteins, and resistance and transport proteins. devibasnet.comasm.org
Key genes identified within the this compound BGC include those encoding glycosyltransferases (e.g., gtmG, gtmE, genM1), aminotransferases (e.g., genS1, genS2, genB1), dehydrogenases (e.g., genE, genD2, genQ), and methyltransferases (e.g., genN, genD1, genK, genL). bohrium.compnas.orgmdpi.comnih.govpnas.orgresearchgate.netwindows.netnih.govbiorxiv.org The methyltransferases, such as GenN, GenD1, and GenK, play a crucial role in defining the methylation patterns of the this compound pathway, operating within a complex methylation network where even early intermediates can be ectopically modified. pnas.orgresearchgate.netwindows.netpnas.orgacs.org Notably, some essential biosynthetic enzymes, like the terminal 6′-N-methyltransferase GenL, have been found to be located outside the main biosynthetic gene cluster, sometimes significantly distant on the chromosome. mdpi.compnas.orgresearchgate.netpnas.org
Strategies for Biosynthetic Pathway Elucidation
Deciphering the complete this compound biosynthetic pathway has been challenging due to the complexity of the intermediates and the difficulty in genetically manipulating the producing actinomycetes. However, various strategies have been successfully employed. pnas.org
Gene deletion studies are a powerful approach to elucidate the function of specific genes within the BGC. By selectively knocking out genes, researchers can observe the accumulation of pathway intermediates, thereby inferring the role of the deleted gene. For example, deletion of genN in Micromonospora echinospora resulted in the production of 3″-N-demethyl-gentamicin C complex instead of the complete this compound C complex, confirming GenN's role as a 3″-N-methyltransferase. researchgate.netnih.govresearchgate.net Similarly, deletion of genD1 has been shown to abolish the production of all four methyl groups, leading to the accumulation of this compound A2, indicating GenD1's role in C-methylation at the C-4″ position. researchgate.netresearchgate.net
Chemical complementation studies further confirm these findings by feeding the gene deletion mutants with suspected pathway intermediates. If the fed intermediate restores the production of downstream this compound components, it validates the proposed enzymatic step. For instance, feeding this compound A to a ΔgenN mutant restored the production of the this compound C complex, consistent with GenN's specific role in N-methylation of the C-3″ amino group. researchgate.net
Heterologous expression systems, particularly using genetically tractable hosts like Streptomyces venezuelae, have been instrumental in dissecting complex biosynthetic pathways. By introducing specific sets of candidate genes from Micromonospora echinospora into a non-aminoglycoside producing Streptomyces venezuelae strain, researchers can reconstitute and study parts of the this compound pathway in vivo. pnas.org
This approach has allowed for the determination of the minimal set of genes required for the generation of key intermediates. For example, the co-expression of gtmB-gtmA-gacH was shown to be responsible for the biosynthesis of the 2-deoxystreptamine (2-DOS) core. Further expression of gtmG with this subset led to the production of 2′-N-acetylparomamine, demonstrating GtmG's function as a glycosyltransferase that adds N-acetyl-D-glucosamine (GlcNAc) to 2-DOS. Subsequent expression of gtmM generated paromamine, and gtmE successfully produced this compound A2, indicating GtmE as another glycosyltransferase adding D-xylose to paromamine. pnas.org These studies provide in vivo evidence for the complete biosynthetic pathway of the pseudotrisaccharide aminoglycoside. pnas.org
Gene Deletion and Chemical Complementation Studies
Optimization of this compound Production
Optimizing this compound production is crucial for industrial applications, and various strategies, from traditional strain improvement to modern metabolic engineering and fermentation process adjustments, have been explored. bohrium.com
Traditional strain improvement techniques, such as random mutagenesis using physical (e.g., UV irradiation) or chemical mutagens (e.g., Ethyl methanesulfonate (EMS), Ethidium Bromide (EtBr), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)), have been widely used to generate this compound over-producing mutants. bohrium.compharmacophorejournal.comkaist.ac.krresearchgate.net These methods can lead to increased this compound production, although they are often time-consuming and labor-intensive. bohrium.com For instance, Micromonospora purpurea strains have been improved through natural selection, UV irradiation, and induction of this compound resistance, resulting in higher productivity. kaist.ac.krmsk.or.kr One study reported an EtBr-induced mutant of M. echinospora (M. echinospora EtBr-22 strain) that achieved a 1.53-fold higher this compound production compared to the parent strain in shake flask cultivation. researchgate.net
Optimizing fermentation process parameters is crucial for maximizing this compound yield. Key parameters include nutrient composition, temperature, pH, and aeration.
Nutrient Composition: The selection and concentration of carbon and nitrogen sources significantly impact this compound production. Dextrin and soybean flour (or soybean meal) have been identified as highly suitable carbon and nitrogen sources, respectively, for high this compound yields in Micromonospora echinospora and Micromonospora purpurea. pharmacophorejournal.comkaist.ac.krmsk.or.krresearchgate.net Other effective carbon sources include starch and glucose, while peptone, yeast extract, and corn steep liquor are also suitable nitrogen sources. pharmacophorejournal.comresearchgate.netgoogle.com The addition of specific inorganic salts, such as cobalt chloride (CoCl₂), has been shown to boost production, with an optimum concentration of 0.08 g CoCl₂/L broth reported for M. purpurea. bohrium.comkaist.ac.krmsk.or.kr Conversely, magnesium ion (Mg²⁺) addition (10-20 mM) did not positively affect this compound production in some studies. kaist.ac.kr Supplementation with salts like calcium chloride and sodium citrate has also been found to increase this compound production and the ratio of C1a components. mdpi.com
Temperature: The optimal temperature for this compound production by Micromonospora echinospora has been determined to be around 31.7°C, with some studies indicating 34°C as optimal for specific mutants. pharmacophorejournal.comresearchgate.net
pH: The initial pH of the fermentation medium is critical. While the optimum pH for cell growth and this compound production may differ, studies suggest an optimal range for production between pH 6.8 and 7.5. For M. echinospora, an optimal pH of 6.8 has been reported, leading to maximum production. pharmacophorejournal.comkaist.ac.krresearchgate.netmsk.or.krresearchgate.net
Aeration and Agitation: Oxygen supply is a significant factor, with this compound productivity showing high sensitivity to oxygen availability. kaist.ac.krmsk.or.kr The oxygen absorption rate and agitation speed are crucial for optimal fermentation. msk.or.kr
Other Factors: Precursor supplementation can also enhance this compound production. bohrium.com Furthermore, applying stress conditions like heat shock, or feeding high ethanol and high NaCl concentrations during fermentation, has been found effective in increasing this compound production, with a 1.26-fold increase observed with 0.6% NaCl supplementation. researchgate.net
Fermentation Process Parameter Optimization
Effect of Environmental Conditions (Temperature, pH)
Environmental parameters such as temperature and pH are crucial for optimizing the fermentation process of this compound.
Temperature: The optimal temperature for this compound production varies depending on the specific Micromonospora strain and the fermentation stage. For Micromonospora purpurea, the optimal temperature for cell growth is typically between 34-36°C, while the optimal temperature for metabolite (this compound) production is slightly lower, at 32-34°C google.com. Implementing a two-stage fermentation process, where temperatures are adjusted for each phase (e.g., 36°C for initial growth followed by 34°C for production), can lead to a significant increase in this compound concentration, potentially by about 30% compared to traditional methods google.com. For Micromonospora echinospora, studies have indicated optimal temperatures of 32°C for parental strains and 34°C for superior mutants (e.g., M40-12) pharmacophorejournal.com. Another study using M. echinospora found an optimum temperature of 31.7°C for maximum this compound production zenodo.orgresearchgate.net. A specific strain, Micromonospora purpurea No. KM-444, showed an optimum temperature of 37°C tandfonline.com.
Producing Strain | Optimal Temperature for Growth | Optimal Temperature for this compound Production | Source |
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Micromonospora purpurea | 34-36°C | 32-34°C | google.com |
Micromonospora echinospora (Parental) | Not specified | 32°C | pharmacophorejournal.com |
Micromonospora echinospora (M40-12 mutant) | Not specified | 34°C | pharmacophorejournal.com |
Micromonospora echinospora | Not specified | 31.7°C | zenodo.orgresearchgate.net |
Micromonospora purpurea No. KM-444 | Not specified | 37°C | tandfonline.com |
pH: The pH of the fermentation medium is another critical environmental factor. A general pH range of 6.8 to 7.5 is commonly employed for this compound biosynthesis wikipedia.org. Maintaining a consistent pH, ideally around 7.0, throughout the entire fermentation process has been shown to enhance this compound concentration compared to uncontrolled pH conditions google.com. For Micromonospora purpurea, the optimal initial pH for cell growth was found to be 7.3, while for this compound production, it was slightly more acidic, ranging from 6.8 to 6.9 msk.or.krkaist.ac.kr. In the case of Micromonospora echinospora, increasing the pH from 7.0 to 7.5 resulted in a significant increase in this compound production pharmacophorejournal.com. An optimized pH of 6.8 was reported for M. echinospora in another study zenodo.orgresearchgate.net. However, Micromonospora purpurea strain No. KM-444 demonstrated an optimum pH of 8.0 tandfonline.com.
Producing Strain | Optimal pH for Growth | Optimal pH for this compound Production | Source |
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Micromonospora purpurea | 7.3 | 6.8-6.9 | msk.or.krkaist.ac.kr |
Micromonospora echinospora (Parental) | Not specified | 7.0-7.5 | pharmacophorejournal.com |
Micromonospora echinospora | Not specified | 6.8 | zenodo.orgresearchgate.net |
Micromonospora purpurea No. KM-444 | Not specified | 8.0 | tandfonline.com |
Inoculum Characteristics and Fermentation Kinetics
The characteristics of the inoculum and the kinetics of the fermentation process are vital for efficient this compound production.
Inoculum Characteristics: The preparation of the inoculum typically involves culturing Micromonospora strains in a germination medium. This medium often contains components such as glucose, beef extract, tryptone, yeast extract, starch, and calcium carbonate google.comgoogle.com. The incubation period for seed culture usually ranges from 2 to 4 days, with temperatures between 28°C and 37°C, often accompanied by shaking msk.or.krgoogle.comzenodo.orggoogle.compurdue.edu. The inoculum size, or the volume of seed culture transferred to the main fermentation medium, is commonly around 5% (v/v) msk.or.kr. For optimal production, a 72-hour old inoculum at a 6% (v/v) concentration in the medium has been identified as beneficial nih.gov. Adjusting the pH of the germination broth to a slightly alkaline condition can accelerate the slow germination rate of M. purpurea kaist.ac.kr.
Molecular Basis of Bacterial Resistance to Gentamicin
Mechanisms of Target Site Modification
Bacteria can develop resistance to gentamicin by altering the antibiotic's ribosomal binding sites, thereby reducing its affinity and preventing effective inhibition of protein synthesis creative-diagnostics.comasm.org. These modifications typically involve mutations in ribosomal RNA (rRNA) or ribosomal proteins creative-diagnostics.com.
This compound specifically targets certain regions of the bacterial 16S rRNA, located within the 30S ribosomal subunit creative-diagnostics.com. Mutations in the rrs gene, which encodes the 16S rRNA, can impair this compound's binding capability to these regions, consequently reducing its effectiveness creative-diagnostics.com. For instance, point mutations in the 3' minor domain of the 16S rRNA gene have been shown to confer resistance to this compound mcmaster.ca.
Specific 16S rRNA mutations linked to this compound resistance include:
A1402G mutation: This mutation in Borrelia burgdorferi, homologous to E. coli A1408, has been identified as conferring high levels of resistance to this compound, often exceeding 240-fold asm.org. It reduces the binding affinity of the antibiotic for helix 44 of the 16S rRNA asm.org.
A1387G mutation: A novel this compound resistance mechanism in Campylobacter jejuni and Campylobacter coli involves the A1387G point mutation in the 16S rRNA gene asm.org. Complete resistance is observed when all three copies of the 16S rRNA gene in Campylobacter species harbor this A1387G mutation asm.org.
Table 1: Examples of 16S rRNA Mutations Conferring this compound Resistance
Bacterial Species | Gene/Site of Mutation | Specific Mutation | Effect on this compound Resistance | Reference |
Borrelia burgdorferi | 16S rRNA (helix 44) | A1402G | >240-fold resistance | asm.org |
Campylobacter jejuni | 16S rRNA | A1387G | High-level resistance | asm.org |
Campylobacter coli | 16S rRNA | A1387G | High-level resistance | asm.org |
Ribosomal RNA (rRNA) Mutations (e.g., rrs gene, 16S rRNA)
Enzymatic Inactivation of this compound
Enzymatic inactivation is the most prevalent mechanism of aminoglycoside resistance mdpi.com. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter this compound, thereby deactivating its antibacterial properties and preventing its binding to the ribosome creative-diagnostics.comresearchgate.net. These enzymes are often encoded on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations through horizontal gene transfer creative-diagnostics.comasm.orgmdpi.comigi-global.comoup.com.
AMEs are broadly classified into three major groups based on the type of chemical modification they perform on the aminoglycoside molecule: aminoglycoside N-acetyltransferases (AACs), aminoglycoside O-phosphotransferases (APHs), and aminoglycoside O-nucleotidyltransferases (ANTs) creative-diagnostics.comresearchgate.netigi-global.comscielo.brnih.govfrontiersin.orgfrontiersin.org. These enzymes modify the hydroxyl (-OH) or amino (-NH2) groups of this compound by adding acetyl, phosphate, or adenylyl moieties, respectively creative-diagnostics.comresearchgate.netigi-global.com. This modification renders this compound unable to bind to its target site on the 16S rRNA of the 30S ribosomal subunit creative-diagnostics.comigi-global.com.
Table 2: Classification and Function of Aminoglycoside-Modifying Enzymes (AMEs)
Enzyme Class | Abbreviation | Modification Type | Donor Substrate | Site of Action on Aminoglycosides (General) | Impact on this compound | Reference |
N-Acetyltransferases | AACs | Acetylation (–NH2) | Acetyl-CoA | 1, 2', 3, 6' positions | Inactivates | creative-diagnostics.comresearchgate.netigi-global.comnih.gov |
Phosphotransferases | APHs | Phosphorylation (–OH) | ATP or GTP | 2'', 3', 3'', 4', 6, 7'', 9 positions | Inactivates | creative-diagnostics.comresearchgate.netigi-global.comfrontiersin.org |
Nucleotidyltransferases | ANTs | Nucleotidylation (–OH) | ATP | 2'', 3'', 4', 6, 9 positions | Inactivates | creative-diagnostics.comresearchgate.netigi-global.comnih.gov |
Aminoglycoside N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside molecule creative-diagnostics.comresearchgate.netigi-global.comfrontiersin.org. This acetylation modifies the drug, preventing it from binding to the ribosome and thus conferring resistance creative-diagnostics.com. AACs are a large group of AMEs and are classified into subclasses based on the specific amino group they modify nih.govfrontiersin.org.
Key AAC subclasses involved in this compound resistance include:
AAC(3) enzymes: These enzymes acetylate the 3-amino group of aminoglycosides asm.orgmcmaster.ca. The aac(3)-II gene is a prominent example, producing an acetyltransferase enzyme that deactivates this compound creative-diagnostics.com. The AAC(3)-II family inactivates this compound and tobramycin through enzymatic acetylation mcmaster.ca.
AAC(6') enzymes: These enzymes acetylate the 6'-amino group of aminoglycosides frontiersin.orgmdpi.comoup.com. Different subtypes of AAC(6') exist with varying activity profiles. For example, AAC(6')-II exhibits high-level activity against this compound, while AAC(6')-I shows very low activity against it mdpi.comoup.com. The aac(6′)-Ib gene, particularly aac(6′)-Ib11, has been linked to high minimum inhibitory concentrations (MICs) for this compound congeners mdpi.com. The bifunctional enzyme AAC(6')-Ie-APH(2'')-Ia is also a significant determinant of high-level this compound resistance, especially in Group B Streptococcus tandfonline.comdovepress.com.
AAC(2') enzymes: While less common for this compound, AAC(2') enzymes acetylate the 2'-amino group frontiersin.org. For instance, AAC(2')-Ia, identified in Providencia stuartii and Mycobacterium fortuitum, has acetylating activity against this compound frontiersin.org.
Table 3: Examples of Aminoglycoside N-Acetyltransferases (AACs) and their Impact on this compound
AAC Subclass | Site of Acetylation | Examples of Genes/Enzymes | Impact on this compound Resistance | Reference |
AAC(3) | 3-amino group | AAC(3)-II | Inactivates this compound | creative-diagnostics.comasm.orgmcmaster.ca |
AAC(6') | 6'-amino group | AAC(6')-II, AAC(6')-Ib, AAC(6')-Ie-APH(2'')-Ia | High-level inactivation of this compound | mdpi.comoup.comtandfonline.comdovepress.com |
AAC(2') | 2'-amino group | AAC(2')-Ia | Acetylating activity against this compound | frontiersin.org |
Aminoglycoside phosphotransferases (APHs) are AMEs that catalyze the transfer of a phosphate group from ATP (or GTP) to a hydroxyl group on the aminoglycoside molecule creative-diagnostics.comresearchgate.netigi-global.comfrontiersin.org. This phosphorylation alters the drug's structure, preventing its interaction with the ribosomal A-site and leading to resistance researchgate.netfrontiersin.org. APH enzymes are diverse and are classified based on the specific hydroxyl group they modify researchgate.netigi-global.com.
Key APH subclasses relevant to this compound resistance include:
APH(3') enzymes: These enzymes phosphorylate the 3'-hydroxyl group of aminoglycosides asm.orgresearchgate.netigi-global.com. APH(3')-IIIa is a well-studied example found in Gram-positive bacteria like enterococci and staphylococci, known for its broad substrate profile and ability to inactivate certain N1-substituted aminoglycosides asm.org. While some APH(3') enzymes might not directly inactivate this compound, their presence can contribute to a broader aminoglycoside resistance profile frontiersin.org.
APH(2'') enzymes: These enzymes phosphorylate the 2''-hydroxyl group researchgate.netigi-global.com. The bifunctional enzyme AAC(6')-Ie-APH(2'')-Ia is a significant contributor to high-level this compound resistance in various bacteria tandfonline.comdovepress.com. This enzyme simultaneously acetylates and phosphorylates the aminoglycoside, rendering it inactive tandfonline.comdovepress.com.
Table 4: Examples of Aminoglycoside Phosphotransferases (APHs) and their Impact on this compound
APH Subclass | Site of Phosphorylation | Examples of Genes/Enzymes | Impact on this compound Resistance | Reference |
APH(3') | 3'-hydroxyl group | APH(3')-IIIa | Can contribute to broader aminoglycoside resistance | asm.orgigi-global.comasm.org |
APH(2'') | 2''-hydroxyl group | AAC(6')-Ie-APH(2'')-Ia | High-level inactivation of this compound | igi-global.comtandfonline.comdovepress.com |
Aminoglycoside-Modifying Enzymes (AMEs) Classification and Function
Aminoglycoside Nucleotidyltransferases (ANTs)
Aminoglycoside Nucleotidyltransferases (ANTs) constitute a significant class of aminoglycoside-modifying enzymes (AMEs) that confer bacterial resistance to this compound. creative-diagnostics.commdpi.commjima.orgnih.govresearchgate.netasm.orgfrontiersin.orgasm.org These enzymes inactivate aminoglycosides by catalyzing the transfer of a nucleoside monophosphate (AMP) group from adenosine triphosphate (ATP) to a hydroxyl group on the aminoglycoside molecule. creative-diagnostics.comnih.govresearchgate.netasm.orgfrontiersin.orgasm.org This covalent modification reduces the affinity of the antibiotic for its ribosomal target, rendering it ineffective. asm.orgasm.org
A prominent example is ANT(2″)-Ia, a prevalent adenylyltransferase found in various Gram-negative pathogens, which confers resistance to this compound, tobramycin, and kanamycin. asm.orgasm.orgnih.gov The ANT(2″)-Ia enzyme specifically transfers an AMP group to the 2″-hydroxyl position of aminoglycoside substrates that possess a 2-deoxystreptamine core. asm.orgasm.org This enzymatic reaction is magnesium-dependent and proceeds via a direct AMP transfer mechanism from ATP. asm.orgasm.org Structural analysis reveals that ANT(2″)-Ia possesses a two-domain structure with an N-terminal active-site architecture that is conserved among other antibiotic nucleotidyltransferases. asm.org
Other ANT enzymes contribute to a broader spectrum of aminoglycoside resistance. For instance, ANT(4′)-Ia is active against many aminoglycosides with 4′/4″-OH groups, while ANT(3″) primarily inactivates streptomycin and spectinomycin. mdpi.comfrontiersin.org The gene encoding ANT(2″)-I is frequently found within integrons, facilitating the spread of resistance to this compound and tobramycin. mdpi.com Furthermore, some bacteria, such as Staphylococcus aureus, can harbor bifunctional enzymes like aac(6′)-APH(2″), which includes an APH (aminoglycoside phosphotransferase) component, contributing to high-level this compound resistance. mdpi.comcambridge.orgresearchgate.net
Molecular Regulation and Expression of AME Genes
The molecular regulation and expression of AME genes are central to the dissemination and manifestation of this compound resistance. AMEs are encoded by specific genes, which are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. researchgate.netasm.orgmednexus.orgnih.govoup.com This genetic mobility enables the rapid horizontal transfer of resistance genes between bacterial populations, leading to widespread resistance. creative-diagnostics.comresearchgate.netasm.orgoup.comscielo.br
A notable example is the aac(3)-II gene, which encodes an acetyltransferase enzyme capable of deactivating this compound, and is commonly found on bacterial plasmids. creative-diagnostics.com The expression of these AME genes results in the chemical modification of this compound, thereby reducing its ability to bind to the bacterial ribosome and deactivating its antibacterial properties. creative-diagnostics.comresearchgate.netmednexus.org Research indicates a strong correlation between the presence of this compound-active AME genes and phenotypic this compound resistance. nih.govasm.org
Overexpression of specific AME genes, such as ant(2″)-1a and aac(6′)-Ib3, can lead to a significant increase in the minimum inhibitory concentration (MIC) for this compound, indicating enhanced resistance. mdpi.com While there is generally high consistency between the AME gene genotype and the this compound resistance phenotype, some strains may not express resistance if they lack the necessary promoters to initiate gene expression. mednexus.org The prevalence and specific types of AMEs can vary geographically and among hospitals, largely influenced by the selective pressure exerted by the local usage patterns of different aminoglycosides. mjima.org
Altered Drug Uptake and Efflux Mechanisms
Bacteria can develop resistance to this compound by employing mechanisms that alter the antibiotic's entry into the cell or actively expel it. creative-diagnostics.commdpi.comresearchgate.netfrontiersin.orgnih.govscielo.brumn.edumdpi.com These strategies effectively reduce the intracellular concentration of this compound, preventing it from reaching its ribosomal target and exerting its antibacterial effect. creative-diagnostics.comumn.edumdpi.comfrontiersin.org
Modifications in Outer Membrane Porins (e.g., OmpF)
The outer membrane of Gram-negative bacteria serves as a crucial selective barrier, regulating the influx of hydrophilic compounds, including antibiotics, through specialized protein channels known as porins. creative-diagnostics.commdpi.comnih.govnih.gov The efficacy of this compound is partly dependent on the bacterial mechanisms governing its uptake. creative-diagnostics.com Some antibiotic-resistant bacterial strains exhibit reduced this compound absorption due to modifications in their outer membrane porins, such as alterations in OmpF in Escherichia coli. creative-diagnostics.comnih.gov When bacteria downregulate or mutate their porins, the entry of this compound into the bacterial cell is diminished, contributing to resistance. creative-diagnostics.comnih.gov
Role of Efflux Systems in this compound Resistance
Efflux pumps are active bacterial transport systems that play a critical role in this compound resistance by expelling the antibiotic from the cell before it can reach its intracellular target. creative-diagnostics.commdpi.comresearchgate.netnih.govumn.edumdpi.comfrontiersin.orgmicrobiologyresearch.org These integral membrane transporters can extrude a wide array of structurally diverse compounds, including various antibiotics, thereby lowering their intracellular concentrations. umn.edumdpi.comfrontiersin.orgmicrobiologyresearch.org
In Escherichia coli, the AcrAB-TolC efflux system is known to actively pump out this compound, which reduces its internal concentration and diminishes its antibacterial impact. creative-diagnostics.com Overexpression of efflux pump genes, such as those encoding the MexXY-OprM system in Pseudomonas aeruginosa, has been directly linked to aminoglycoside resistance. mdpi.commednexus.org The MexAB-OprM efflux pump in P. aeruginosa has also been demonstrated to contribute to this compound resistance, particularly within biofilm structures. nih.gov
Efflux pumps are significant contributors to multidrug resistance phenotypes and can confer cross-resistance to multiple classes of antibiotics, including aminoglycosides. microbiologyresearch.orgjidc.org For example, single point mutations in genes like adeS and adeR can lead to the constitutive overexpression of efflux pumps, such as the AdeABC system in Acinetobacter baumannii, resulting in spontaneous this compound resistance. mdpi.com The development of efflux pump inhibitors is an active area of research aimed at restoring the efficacy of existing antibiotics by blocking these expulsion mechanisms. microbiologyresearch.orgjidc.org
Adaptive Bacterial Survival Strategies
Beyond specific molecular mechanisms of resistance, bacteria employ broader adaptive survival strategies to withstand the presence of antibiotics like this compound. creative-diagnostics.commdpi.com These strategies allow bacterial populations to persist and proliferate even under significant antimicrobial pressure.
Biofilm Formation as a Resistance Mechanism
Biofilm formation is a critical adaptive survival strategy that enables bacteria to thrive in hostile environments, including those containing this compound. creative-diagnostics.commdpi.comnih.govoup.comresearchgate.netfrontiersin.orgasm.orgresearchgate.netfrontiersin.orgnih.gov Biofilms are complex, dense communities of bacterial cells encased within an extracellular polymeric substance (EPS) matrix. creative-diagnostics.comoup.comresearchgate.netfrontiersin.orgasm.orgfrontiersin.org This matrix acts as a physical barrier, significantly impeding the penetration of this compound and preventing it from reaching the bacteria embedded within the biofilm. creative-diagnostics.comoup.comresearchgate.netfrontiersin.orgasm.orgfrontiersin.org Consequently, the effectiveness of this compound is markedly reduced in treating biofilm-associated infections, such as those observed in cystic fibrosis patients or chronic wounds. creative-diagnostics.com
Multiple mechanisms contribute to biofilm-induced resistance:
Reduced Drug Penetration: The dense EPS matrix physically obstructs the diffusion of antimicrobial agents, leading to lower antibiotic concentrations within the biofilm core. oup.comresearchgate.netfrontiersin.orgasm.org
Altered Physiological State: Bacteria within biofilms often exhibit a reduced growth rate and an active starvation response, which can render them less susceptible to antibiotics that primarily target actively growing cells, such as this compound. oup.com
Changes in Gene Expression: The biofilm mode of growth can induce specific changes in bacterial gene expression, leading to enhanced resistance. oup.com
Increased Efflux Pump Activity: Bacteria in biofilms can upregulate the expression of efflux pumps, further reducing the intracellular concentration of antibiotics. nih.govfrontiersin.org
Formation of Persister Cells: Biofilms facilitate the development of dormant persister cell populations. creative-diagnostics.comasm.org These non-replicating cells are highly tolerant to antibiotics, including those that interfere with protein synthesis like this compound, and can survive treatment to re-establish infection once the antibiotic pressure is removed. creative-diagnostics.com
Studies have demonstrated a clear relationship between biofilm formation and this compound resistance, notably in Escherichia coli. researchgate.net Interestingly, this compound-resistant isolates can exhibit a dramatic increase in resistance when forming biofilms, even without an observed increase in the expression of specific resistance genes like aac(3)-II, suggesting that the biofilm structure itself confers significant protection. oup.com Furthermore, exposure to biocides can induce adaptive cross-resistance to this compound in E. coli biofilms, mediated by physiological adaptations and structural modifications of the biofilm. researchgate.netfrontiersin.org
Structure-activity Relationships Sar and Chemical Modification of Gentamicin
Elucidation of SAR for Gentamicin Components
This compound's core structure comprises a central 2-deoxystreptamine ring (Ring II) linked to two amino sugars, purpurosamine (Ring I) and garosamine (Ring III), via glycosidic linkages rcsb.orgusp-pqmplus.orgresearchgate.net. The specific interactions of these rings with ribosomal RNA (rRNA) are fundamental to its mechanism of action.
Influence of Ring I, II, and III Modifications on Ribosomal Binding
Rings I and II of this compound are critical for specific RNA-drug interactions at the ribosomal A site embopress.orgnih.gov. These rings, containing chemical groups common among aminoglycosides that bind to the ribosomal A site, interact within the same RNA pocket through a conserved hydrogen bonding network embopress.org. Specifically, amino groups at positions 1 and 3 of Ring II (2-deoxystreptamine) form contacts with G1494 and U1495 residues of the 16S rRNA embopress.org.
Ring III, which distinguishes the this compound subclass of aminoglycosides, also contributes to specific RNA interactions with conserved base pairs embopress.orgnih.gov. The linkage of Ring III to 2-deoxystreptamine varies among aminoglycoside classes; in gentamicins (and kanamycins), Ring III is connected to position 6 of Ring II (4,6-disubstituted ring II), unlike the neomycin class where it's connected to position 5 embopress.org. These structural variations influence the binding site of Ring III on the ribosome embopress.org.
Stereochemical Considerations and Activity Profiles
Stereochemistry plays a significant role in the biological activity and pharmacokinetic profiles of drugs, including this compound researchgate.netijpsr.com. For instance, this compound C2 and C2a differ solely in the stereochemistry of the methyl group attached to C-6′ researchgate.netacs.org. The enzyme GenB2 is responsible for the epimerization of this compound C2a into C2 at the C-6′ position acs.orgbiorxiv.org. This subtle stereochemical difference can impact their interaction with bacterial ribosomes and aminoglycoside modifying enzymes (AMEs) researchgate.net. For example, the stereochemical configuration at the 6'-methyl group in this compound C2 is thought to cause a steric clash with the active-site pocket wall, affecting its binding researchgate.net.
Comparative Analysis of this compound Congeners (C1, C1a, C2, C2a, C2b, B1, X2)
This compound is a mixture of several congeners, with C1, C1a, C2, C2a, and C2b being the major components, and B1 and X2 as minor ones nih.govmdpi.comnih.gov. These congeners exhibit structural differences primarily related to the level of methylation at position 6′ of Ring I (purpurosamine) and the stereochemistry of the methyl group mdpi.comresearchgate.net.
This compound C1a lacks methyl groups at the 6' position mdpi.com.
This compound C1 and C2 both have a methyl group at the 6′ position, but C1 is N-methylated at this position, while C1a and C2 have free amines mdpi.com.
This compound C2 and C2a are stereoisomers, differing only in the stereochemistry of the methyl group at C-6′ researchgate.netacs.org.
This compound C2b is N-methylated at N6' nih.gov.
Studies have shown that while C-complex congeners generally have comparable antibacterial activity against wild-type Gram-negative pathogens, their affinities for the 30S ribosomal subunit can vary embopress.orgnih.gov. This compound C1a tends to bind with slightly higher affinity than C2, while C1 binds with the lowest affinity among the three embopress.orgembopress.org.
However, significant differences in activity emerge against bacterial strains harboring aminoglycoside modifying enzymes (AMEs) nih.govresearchgate.net. The potency of congeners can differ by up to 128-fold against strains expressing a common AME nih.govresearchgate.net. For instance, this compound C1 is less susceptible to modification by AAC(6′)-Ib nih.gov.
The following table summarizes key characteristics and comparative activities of major this compound congeners:
Congener | Structural Feature (6' position) | Ribosomal Binding Affinity (Relative) embopress.orgembopress.org | Activity against Wild-Type Strains nih.govresearchgate.net | Activity against AME-expressing Strains nih.govresearchgate.net |
C1 | N-methylated | Lowest | Comparable | Less susceptible to AAC(6')-Ib |
C1a | Unmethylated (free amine) | Highest | Comparable | Varies, generally more susceptible to AMEs |
C2 | Methylated (free amine) | Intermediate | Comparable | Varies, generally more susceptible to AMEs |
C2a | Methylated (stereoisomer of C2) | - | Comparable | Varies, generally more susceptible to AMEs |
C2b | N-methylated | - | Least active in C-series nih.gov | - |
B1 | - | - | Less important than 6'-position basic N nih.gov | - |
X2 | - | - | - | - |
Chemical Synthesis and Derivatization Strategies
The complex nature of this compound, being a mixture of components, presents challenges for studying individual congeners and for developing novel derivatives. Chemical synthesis and derivatization strategies are employed to overcome these challenges, enabling the preparation of pure components and new analogs.
Regiospecific Synthesis of Individual this compound Components
Given that this compound is produced as a mixture by Micromonospora species, the separation of individual components can be challenging due to their minor structural differences nih.govresearchgate.netlcms.cz. Regiospecific synthesis methods are crucial for obtaining pure this compound congeners.
One approach involves the protection of the primary and secondary amino groups of the this compound complex, for example, using benzyl chloroformate (CbzCl) researchgate.netheraldopenaccess.us. This protection allows for the separation of the amine-protected components, often at scale, using techniques like preparative High-Performance Liquid Chromatography (HPLC) with UV detection researchgate.net. Subsequent mild deprotection yields the pure separated components researchgate.net. This strategy provides a general method for the separation of this compound components and facilitates the regiospecific synthesis of specific conjugates researchgate.net. For instance, the synthesis of this compound B1 and X2 has been achieved from sisomicin through multi-step processes involving regioselective glycosylation nih.gov.
Preparation of this compound Conjugates and Analogs
Chemical derivatization allows for the preparation of this compound conjugates and analogs with potentially altered properties, such as improved activity against resistant strains or enhanced delivery.
One method involves the protection of amino groups, followed by reactions targeting free hydroxyl groups for conjugation uobaghdad.edu.iq. For example, dipeptide derivatives of this compound have been synthesized by linking dipeptides via an ester linkage to the hydroxyl group at carbon No. 5 of this compound, after protecting the amino groups with ethylchloroformate (ECF) uobaghdad.edu.iq.
Another strategy involves conjugating this compound to nanoparticles or polymers to improve its properties. This compound-conjugated poly(amidoamine) (PAMAM) dendrimers have been synthesized using cross-linkers like MAL-PEG-NHS to attach thiolated this compound molecules to the dendrimer's amine groups nih.gov. Similarly, this compound has been covalently attached to gold nanoparticles capped with glutathione or L-cysteine via condensation reactions rsc.org. These conjugation strategies aim to enhance drug delivery, increase solubility, or overcome resistance mechanisms nih.govrsc.org.
The synthesis of new this compound derivatives also focuses on modifying specific positions to prevent inactivation by aminoglycoside modifying enzymes (AMEs). For instance, guanidinylation at the N-3″ position of aminoglycosides has been shown to maintain antibiotic activity against certain AME-expressing strains heraldopenaccess.us.
Chemical Modifications for Analytical Detection and Enhanced Properties
This compound, an aminoglycoside antibiotic, often requires chemical modification for effective analytical detection due to its weak chromophoric properties, meaning it does not absorb UV light significantly in its native form. To overcome this, pre-column derivatization techniques are frequently employed in high-performance liquid chromatography (HPLC) with fluorescence detection. A common method involves reacting this compound with o-phthaldialdehyde (OPA) in the presence of a thiol compound, such as N-acetylcysteine or mercaptoethanol, to produce a fluorescent isoindole derivative. This derivatization allows for highly sensitive detection. pjoes.comacademie-sciences.fr Other derivatization agents used for this compound detection include FMOC-Cl and dansyl chloride. academie-sciences.fr Electrochemical detection, which is often more sensitive than fluorimetric detection, can also be used for this compound-OPA derivatives. academie-sciences.fr
Beyond analytical detection, chemical modifications of this compound have been explored to enhance its properties, particularly its antibacterial activity and drug delivery characteristics. One strategy involves conjugating this compound to polymers. For instance, this compound-immobilized chitosan films have shown significantly improved antibacterial properties and good biocompatibility. researchgate.net Similarly, agar-gentamicin conjugates have been fabricated, demonstrating good antibacterial activity that correlates positively with the dosage and immobilization rate of this compound. These conjugates have also shown the ability to inhibit biofilm formation of Escherichia coli and Staphylococcus aureus. mdpi.com Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with this compound can provide controlled release properties, enhancing antibacterial efficacy and antibiofilm activity due to sustained drug release. mdpi.com The pH of the external aqueous phase during nanoformulation can influence the encapsulation efficiency of this compound, with higher pH leading to increased deprotonation of amino groups and reduced hydrophilicity, thereby improving encapsulation. mdpi.com
Metal Complexation of this compound
This compound, like other aminoglycoside antibiotics, possesses the ability to form complexes with various metal ions. This complexation can be influenced by the sugar ring substitutions on the 2-deoxy streptamine ring, which contains vicinal amine and hydroxyl groups capable of chelating metals. jocpr.com The interaction between this compound and metal ions has garnered interest, partly due to the potential role of metal ions in some of the unique activities and even adverse effects associated with aminoglycosides. jocpr.comacs.org
Synthesis and Characterization of Metal-Gentamicin Complexes
The synthesis of metal-gentamicin complexes typically involves reacting this compound sulfate with metal salts in a suitable solvent, such as methanol. ikm.org.mytandfonline.com For example, complexes of this compound sulfate with Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) have been successfully synthesized. ikm.org.myikm.org.my The general formula for these complexes has been proposed as [MLxLy.aH2SO4.bH2O], where M represents the metal ion and Lx/Ly are this compound ligands (this compound C1, C2, or C1a). ikm.org.myikm.org.my
Characterization of these metal-gentamicin complexes employs a range of spectroscopic and physical techniques. These include decomposition point analysis, elemental analysis, infrared (IR) spectroscopy, and UV-Vis spectroscopy. ikm.org.myikm.org.my IR spectroscopy can provide insights into the coordination modes, with changes in specific vibrational bands indicating the involvement of certain functional groups in metal binding. tandfonline.com UV-Vis spectroscopy can also confirm complex formation by observing shifts in maximum absorption wavelengths. jocpr.com Other characterization methods include potentiometry, Circular Dichroism (CD) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). acs.orgnih.govresearchgate.net X-ray powder diffraction (XRPD) can be used to determine the crystal system, lattice parameters, unit cell, particle size, and volume of the complexes. tandfonline.comresearchgate.net Molecular modeling, such as MM2 calculations, can be utilized to optimize the molecular structures and predict the arrangement of this compound around the metal ions, often suggesting geometries like square planar. tandfonline.comresearchgate.net
Coordination Modes and Ligand Interactions
This compound contains multiple potential donor atoms for metal coordination, primarily its amine and hydroxyl groups. jocpr.com Studies on copper(II)-gentamicin complexes, specifically with this compound C1a, have revealed various coordination modes depending on the pH. acs.orgnih.govresearchgate.net At lower pH values (e.g., CuH3L and CuH2L complexes), copper(II) binds through an amino nitrogen atom and a deprotonated alcoholic oxygen atom of the garosamine ring. acs.orgnih.gov As the pH increases (e.g., CuHL and CuL complexes), a second amino nitrogen atom from the purpurosamine ring becomes involved in the central ion coordination. acs.orgnih.gov Further increases in pH can lead to additional axial binding by a deprotonated oxygen of a hydroxyl group from the 2-deoxystreptamine moiety (e.g., CuH-1L and CuH-2L complexes). acs.orgnih.gov
While this compound has five amine groups, typically only three have the capacity to coordinate, forming a 1:1 complex with metal ions. icm.edu.pl However, at high antibiotic concentrations, a 2:1 (antibiotic:metal ion) complex can potentially arise, as indicated by molecular modeling for iron-gentamicin complexes. icm.edu.pl The interaction of aminoglycosides with metal ions, particularly copper(II), is often strong in physiological pH environments. icm.edu.pl The stability constants of metal-gentamicin complexes are crucial for understanding their biological significance, and these can be influenced by factors such as temperature. espublisher.com
Table 1: Examples of Metal-Gentamicin Complexes and Characterization Techniques
Metal Ion | General Formula (Proposed) | Characterization Techniques Used | Key Findings / Coordination Insights | Source |
Cr(III) | [MLxLy.aH2SO4.bH2O] | Decomposition point, Elemental analysis, IR, UV-Vis spectroscopy | Presence of sulfuric acid and coordinated water molecules. ikm.org.myikm.org.my | ikm.org.myikm.org.my |
Co(II) | [MLxLy.aH2SO4.bH2O] | Decomposition point, Elemental analysis, IR, UV-Vis spectroscopy, XRPD, MM2 calculations | Presence of sulfuric acid and coordinated water molecules. Square planar arrangement suggested by MM2. ikm.org.mytandfonline.comikm.org.myresearchgate.net | ikm.org.mytandfonline.comikm.org.myresearchgate.net |
Ni(II) | [MLxLy.aH2SO4.bH2O] | Decomposition point, Elemental analysis, IR, UV-Vis spectroscopy, XRPD, MM2 calculations | Presence of sulfuric acid and coordinated water molecules. Square planar arrangement suggested by MM2. ikm.org.mytandfonline.comikm.org.myresearchgate.net | ikm.org.mytandfonline.comikm.org.myresearchgate.net |
Cu(II) | [MLxLy.aH2SO4.bH2O], CuHnL (n=3 to -2) | Decomposition point, Elemental analysis, IR, UV-Vis spectroscopy, Potentiometry, CD, EPR, ESI-MS | Presence of sulfuric acid and coordinated water molecules. Coordination through amino nitrogen and deprotonated alcoholic oxygen, varying with pH. acs.orgikm.org.myikm.org.mynih.govresearchgate.net | acs.orgikm.org.myikm.org.mynih.govresearchgate.net |
Zn(II) | [MLxLy.aH2SO4.bH2O] | Decomposition point, Elemental analysis, IR, UV-Vis spectroscopy, Potentiometry | Presence of sulfuric acid and coordinated water molecules. Coordination starts at pH 7. ikm.org.myikm.org.myacs.org | ikm.org.myikm.org.myacs.org |
Cd(II) | - | XRPD, Spectroscopic techniques | Square planar arrangement suggested by MM2. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
Sn(II) | - | XRPD, Spectroscopic techniques | Square planar arrangement suggested by MM2. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
Fe(II)/Fe(III) | - | Spectroscopic techniques, NMR, Molecular modeling | Postulated to induce free radical formation. Can form 1:1 or 2:1 (antibiotic:metal) complexes. jocpr.comicm.edu.pl | jocpr.comicm.edu.pl |
Advanced Analytical Methodologies for Gentamicin Research
Chromatographic Techniques
Chromatographic techniques are foundational in gentamicin analysis, providing the necessary separation power for its various congeners and impurities.
HPLC is widely employed for this compound analysis, although its application often requires specialized approaches due to the compound's lack of a strong UV chromophore and poor retention in standard reversed-phase systems. akjournals.combg.ac.rs
To address the challenges posed by this compound's chemical structure, derivatization strategies are frequently utilized in RP-HPLC. This compound's multiple primary and secondary amino groups make it amenable to derivatization. akjournals.combg.ac.rs This process enhances detectability, improves retention and peak shape in reversed-phase systems by increasing lipophilicity, and can also stabilize sensitive analytes. akjournals.combg.ac.rsthermofisher.combioinfopublication.org
o-Phthalaldehyde (OPA) Derivatization: OPA is a commonly used reagent for derivatizing amino acids and aminoglycosides. bg.ac.rspjoes.com In the presence of a thiol compound (e.g., 2-mercaptoethanol or N-acetylcysteine (NAC)) and under basic conditions, OPA reacts with primary amines to form fluorescent isoindole derivatives. bg.ac.rspjoes.compjoes.com This reaction can be performed either pre-column or post-column.
Pre-column derivatization involves derivatizing the sample before injection into the chromatographic system. This approach can lead to samples with fewer interfering substances and requires less equipment. bioinfopublication.orgtandfonline.comnih.gov For instance, a method using OPA/thioglycolic acid reagent on a Hypersil ODS column resolved four major this compound components (C1, C1a, C2, C2a). bioinfopublication.orgcapes.gov.br
Post-column derivatization involves derivatizing the analyte after separation but prior to detection, often using a reaction detector. bioinfopublication.orgnih.govnih.gov
While derivatization improves detectability, it can be time-consuming, and the resulting derivatives may be unstable. akjournals.combg.ac.rs
Other derivatizing agents reported for this compound analysis include 9-fluorenylmethyl chloroformate (FMOC-Cl), phenyl isocyanate, benzenesulfonyl chloride, 1-fluoro-2,4-dinitrobenzene, and fluorescamine. akjournals.combg.ac.rsinnovareacademics.in
The choice of detection method is critical for this compound due to its poor inherent spectroscopic properties.
UV Detection: Conventional UV detectors are generally not sensitive enough for underivatized this compound due to the absence of a strong UV-absorbing chromophore. akjournals.combg.ac.rsthermofisher.com However, after derivatization, such as with OPA, the formed derivatives become UV-absorbing, enabling UV detection. bioinfopublication.orgcapes.gov.brijpbs.com For example, an RP-HPLC method with UV detection at 200 nm has been developed for simultaneous determination of this compound and parabens using a CN column. bg.ac.rs
Fluorescence Detection: This detection method is typically coupled with derivatization techniques. OPA-based derivatization yields fluorescent products, which are then detected by fluorescence detectors. pjoes.compjoes.comtandfonline.com A method using OPA in combination with N-acetylcysteine (NAC) produced fluorescent derivatives detected at an excitation wavelength (λex) of 328 nm and an emission wavelength (λem) of 423 nm. pjoes.compjoes.com
Pulsed Electrochemical Detection (PED): LC-PED is recognized as an official method for determining the composition and related substances of this compound in both the European and U.S. Pharmacopoeias. akjournals.compragolab.czlcms.czresearchgate.netnih.gov this compound's amino and hydroxyl groups contribute to its electrochemical activity, making PED a suitable and sensitive detection technique. bg.ac.rslcms.cz Recent advancements in LC-PED methods have utilized reversed-phase C18 columns with mobile phases containing volatile ion-pairing agents like trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA) to achieve better separation and more sensitive detection of this compound components. researchgate.netnih.govresearchgate.net
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection technique particularly valuable for non-volatile analytes that lack UV chromophores, such as this compound. pragolab.czthermofisher.comnih.govresearchgate.netresearchgate.net It eliminates the need for derivatization, simplifying sample preparation. nih.govresearchgate.net Separation is commonly performed on C18 reversed-phase columns using mobile phases like trifluoroacetic acid-methanol. nih.govresearchgate.net ELSD allows for the determination of this compound congener composition (C1, C1a, C2, C2a, C2b) and can be used in gradient mode. nih.govresearchgate.netresearchgate.net
Charged Aerosol Detection (CAD): CAD is another alternative detector for compounds without UV chromophores. It is compatible with volatile ion-pairing reagents, which are often necessary for the separation of this compound congeners on RP-HPLC columns. pragolab.czthermofisher.cominnovareacademics.in
Table 1: Common HPLC Detection Methods for this compound Analysis
Detection Method | Principle | Advantages | Disadvantages/Considerations |
UV Detection | Measures UV absorbance of derivatized analytes. | Simple, widely available. | Requires derivatization; not sensitive for underivatized this compound. akjournals.combg.ac.rsthermofisher.com |
Fluorescence Detection | Measures fluorescence of derivatized analytes. | High sensitivity. | Requires derivatization (e.g., OPA-NAC); derivatives can be unstable. pjoes.compjoes.com |
Pulsed Electrochemical Detection (PED) | Measures current from electrochemical oxidation/reduction of analytes. | Official method (Ph. Eur., USP); high sensitivity for aminoglycosides. | Requires specific electrochemical detector; mobile phase compatibility. akjournals.compragolab.czlcms.czresearchgate.netnih.gov |
Evaporative Light Scattering Detection (ELSD) | Detects light scattered by non-volatile particles after solvent evaporation. | Universal for non-volatile compounds; no derivatization needed; compatible with gradient elution. | Less sensitive than MS; response can be non-linear. pragolab.czthermofisher.comnih.govresearchgate.netresearchgate.net |
Charged Aerosol Detection (CAD) | Detects charged aerosol particles formed from non-volatile analytes. | Universal for non-volatile compounds; no derivatization needed; compatible with volatile ion-pairing reagents. | Response can be non-linear. pragolab.czthermofisher.cominnovareacademics.in |
Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular choice for the analysis of highly polar compounds like this compound, which are poorly retained by conventional RP-HPLC. akjournals.compragolab.czcabidigitallibrary.orgresearchgate.netresearchgate.nethelixchrom.comnih.govresearchgate.net HILIC columns, particularly those with zwitterionic stationary phases (e.g., Atlantis Premier BEH Z-HILIC), provide good retention and separation of this compound congeners. cabidigitallibrary.orgresearchgate.net A significant advantage of HILIC for this compound analysis is that it often does not require derivatization or the addition of ion-pairing reagents, making it more compatible with mass spectrometry (MS) detection. cabidigitallibrary.orgresearchgate.net Mobile phases typically consist of aqueous solutions and acetonitrile, sometimes with the addition of ammonium formate or formic acid. cabidigitallibrary.orgresearchgate.net
Ion-pairing chromatography (IPC) is well-suited for this compound due to its polar, charged, and basic characteristics. akjournals.compragolab.czbg.ac.rsthermofisher.comcapes.gov.brinnovareacademics.inlcms.cz The separation mechanism in IPC involves the formation of ion pairs between the protonated amino groups of this compound and negatively charged counterions present in the mobile phase. These ion pairs then interact with the hydrophobic stationary phase of a reversed-phase column. akjournals.combg.ac.rs
Common counterions used in IPC for this compound include:
Nonvolatile alkylsulfonates: Such as sodium pentanesulfonate or sodium heptanesulfonate. While effective for retention, these can be problematic for MS detection due to their non-volatility. akjournals.combg.ac.rsbioinfopublication.orginnovareacademics.in
Volatile fluorinated carboxylic acids: Such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA). These are preferred for LC-MS applications as they are volatile and less likely to cause ion suppression in the mass spectrometer. akjournals.compragolab.czbg.ac.rsthermofisher.comlcms.czresearchgate.netnih.govresearchgate.netresearchgate.netcabidigitallibrary.orgoup.com Increasing the concentration of the ion-pairing agent, such as TFA, can significantly increase the retention time of this compound components and improve resolution between peaks. pragolab.cz
IPC is typically performed on reversed-phase columns, including C18 silica-based columns (e.g., Acclaim AmG C18, Hypersil ODS). akjournals.compragolab.czthermofisher.combioinfopublication.orgcapes.gov.brinnovareacademics.inlcms.czresearchgate.netnih.govresearchgate.netresearchgate.net
Q & A
Q. What ethical and methodological challenges arise in this compound pediatric trials?
- Methodological Answer : Address consent complexities and age-stratified dosing using allometric scaling. Ensure PK sampling minimizes blood volume loss. Validate assays for low plasma concentrations (<0.5 µg/mL) and comply with pediatric-specific regulatory guidelines .
Methodological Frameworks
- For Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "In neonates (P), does once-daily this compound (I) reduce nephrotoxicity (O) compared to multiple daily doses (C)?" .
- For Data Analysis : Apply noncompartmental PK analysis (e.g., WinNonlin®) for AUC and half-life calculations. Use mixed-effects modeling to account for inter-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.